Cas no 1461869-30-6 (2-methylpiperidine-2-carboxamide)

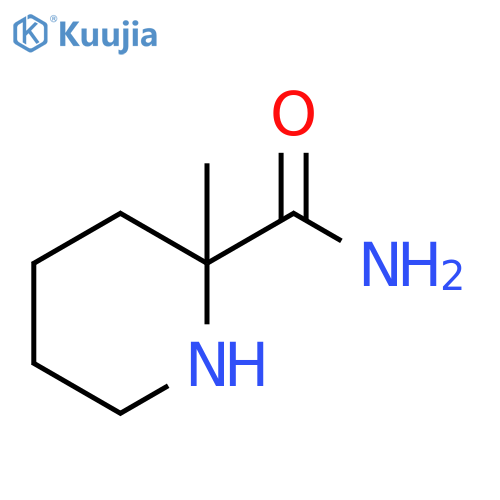

1461869-30-6 structure

商品名:2-methylpiperidine-2-carboxamide

2-methylpiperidine-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2-Piperidinecarboxamide, 2-methyl-

- 2-methylpiperidine-2-carboxamide

-

- インチ: 1S/C7H14N2O/c1-7(6(8)10)4-2-3-5-9-7/h9H,2-5H2,1H3,(H2,8,10)

- InChIKey: UJJZRIQSYSSYFS-UHFFFAOYSA-N

- ほほえんだ: N1CCCCC1(C)C(N)=O

2-methylpiperidine-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-151256-0.05g |

2-methylpiperidine-2-carboxamide |

1461869-30-6 | 0.05g |

$1056.0 | 2023-06-08 | ||

| Enamine | EN300-151256-5000mg |

2-methylpiperidine-2-carboxamide |

1461869-30-6 | 5000mg |

$3645.0 | 2023-09-27 | ||

| Enamine | EN300-151256-50mg |

2-methylpiperidine-2-carboxamide |

1461869-30-6 | 50mg |

$1056.0 | 2023-09-27 | ||

| Enamine | EN300-151256-250mg |

2-methylpiperidine-2-carboxamide |

1461869-30-6 | 250mg |

$1156.0 | 2023-09-27 | ||

| Enamine | EN300-151256-10.0g |

2-methylpiperidine-2-carboxamide |

1461869-30-6 | 10g |

$5405.0 | 2023-06-08 | ||

| Enamine | EN300-151256-5.0g |

2-methylpiperidine-2-carboxamide |

1461869-30-6 | 5g |

$3645.0 | 2023-06-08 | ||

| Enamine | EN300-151256-0.25g |

2-methylpiperidine-2-carboxamide |

1461869-30-6 | 0.25g |

$1156.0 | 2023-06-08 | ||

| Enamine | EN300-151256-1000mg |

2-methylpiperidine-2-carboxamide |

1461869-30-6 | 1000mg |

$1256.0 | 2023-09-27 | ||

| Enamine | EN300-151256-2500mg |

2-methylpiperidine-2-carboxamide |

1461869-30-6 | 2500mg |

$2464.0 | 2023-09-27 | ||

| Enamine | EN300-151256-0.5g |

2-methylpiperidine-2-carboxamide |

1461869-30-6 | 0.5g |

$1207.0 | 2023-06-08 |

2-methylpiperidine-2-carboxamide 関連文献

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

1461869-30-6 (2-methylpiperidine-2-carboxamide) 関連製品

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量